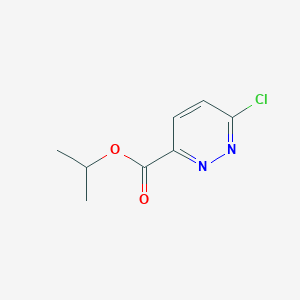

Isopropyl 6-chloropyridazine-3-carboxylate

Description

Properties

IUPAC Name |

propan-2-yl 6-chloropyridazine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2/c1-5(2)13-8(12)6-3-4-7(9)11-10-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRINMSGZBCRNMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=NN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50718284 | |

| Record name | Propan-2-yl 6-chloropyridazine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50718284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321946-09-2 | |

| Record name | Propan-2-yl 6-chloropyridazine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50718284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Spectral Analysis of Isopropyl 6-chloropyridazine-3-carboxylate

Prepared by: A Senior Application Scientist

Introduction: The Significance of Isopropyl 6-chloropyridazine-3-carboxylate in Modern Drug Discovery

The pyridazine nucleus is a prominent scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties.[1] this compound serves as a key intermediate in the synthesis of more complex molecules, where the chloro- and ester moieties provide versatile handles for further chemical transformations. The precise structural characterization and purity assessment of this intermediate are paramount to ensure the integrity and reproducibility of downstream synthetic efforts and, ultimately, the safety and efficacy of potential drug candidates.

This technical guide provides a comprehensive overview of the essential analytical techniques for the characterization of this compound. As a Senior Application Scientist, the following sections are designed to not only present the expected spectral data but also to elucidate the rationale behind the chosen experimental methodologies, thereby ensuring a robust and self-validating analytical workflow for researchers, scientists, and drug development professionals.

Synthesis Context: Anticipating Analytical Challenges

A common synthetic route to this compound involves the esterification of 6-chloropyridazine-3-carboxylic acid. This can be achieved through various methods, such as reaction with isopropanol in the presence of an acid catalyst or conversion of the carboxylic acid to an acyl chloride followed by reaction with isopropanol.[2][3] Understanding this synthetic background is crucial as it informs the potential impurity profile, which may include unreacted starting materials or by-products from side reactions. A robust analytical methodology must be able to resolve and identify these potential contaminants.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment of each proton and carbon atom. For a molecule like this compound, NMR is indispensable for confirming the presence and connectivity of the pyridazine ring, the isopropyl group, and the ester functionality.

Predicted ¹H and ¹³C NMR Spectral Data

While a definitive experimental spectrum is not publicly available, the following data is predicted based on the analysis of structurally similar compounds, such as methyl 6-chloropyridazine-3-carboxylate and other pyridazine derivatives.[4][5] The choice of deuterated chloroform (CDCl₃) as a solvent is standard for many organic molecules, offering good solubility and minimal interference in the proton spectrum.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.05 | d, J ≈ 9.0 Hz | 1H | H-4 |

| ~7.75 | d, J ≈ 9.0 Hz | 1H | H-5 |

| ~5.30 | sept, J ≈ 6.3 Hz | 1H | CH (isopropyl) |

| ~1.45 | d, J ≈ 6.3 Hz | 6H | CH₃ (isopropyl) |

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~163.5 | C=O (ester) |

| ~155.0 | C-6 |

| ~150.0 | C-3 |

| ~130.0 | C-4 |

| ~128.0 | C-5 |

| ~71.0 | CH (isopropyl) |

| ~21.8 | CH₃ (isopropyl) |

Experimental Protocol for NMR Data Acquisition

The following protocol outlines a self-validating system for acquiring high-quality NMR data.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a 400 MHz (or higher) NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal resolution. A narrow and symmetrical TMS peak is indicative of good shimming.

-

-

Data Acquisition:

-

¹H NMR:

-

Acquire the spectrum with a 90° pulse angle.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

-

Use a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Acquire a proton-decoupled spectrum.

-

Set the spectral width to encompass all expected carbon signals (e.g., 0-180 ppm).

-

A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Caption: NMR data acquisition and processing workflow.

High-Performance Liquid Chromatography (HPLC): Assessing Purity with Precision

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For this compound, a reversed-phase HPLC method is suitable for determining its purity and identifying any synthesis-related impurities. The choice of a C18 column is based on its versatility and effectiveness in retaining moderately polar organic compounds.

Hypothetical HPLC Method and Expected Data

The following method is based on established protocols for the analysis of pyridazine derivatives and other heterocyclic compounds.[6]

Table 3: Hypothetical Reversed-Phase HPLC Method

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 30% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Expected Retention Time | ~8-10 minutes |

Experimental Protocol for HPLC Analysis

This protocol ensures reproducible and accurate purity assessment.

-

Mobile Phase Preparation:

-

Prepare Mobile Phase A by adding 1 mL of formic acid to 1 L of HPLC-grade water.

-

Prepare Mobile Phase B by adding 1 mL of formic acid to 1 L of HPLC-grade acetonitrile.

-

Degas both mobile phases using an appropriate method (e.g., sonication or vacuum filtration).

-

-

Sample Preparation:

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.

-

Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with a 50:50 mixture of Mobile Phase A and B.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

Instrument Setup and Analysis:

-

Equilibrate the HPLC system with the initial mobile phase composition (30% B) until a stable baseline is achieved.

-

Inject a blank (mobile phase diluent) to ensure the system is clean.

-

Inject the prepared sample solution (e.g., 10 µL).

-

Run the gradient method and record the chromatogram.

-

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate the purity of the main peak as a percentage of the total peak area.

-

Caption: HPLC analysis workflow for purity determination.

Liquid Chromatography-Mass Spectrometry (LC-MS): Unambiguous Identity Confirmation

LC-MS combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry. This technique is invaluable for confirming the molecular weight of this compound and for identifying unknown impurities.

Hypothetical LC-MS Method and Expected Data

The LC method would be similar to the HPLC protocol, with adjustments for compatibility with the mass spectrometer's ion source. Electrospray ionization (ESI) in positive mode is a common choice for nitrogen-containing heterocyclic compounds.

Table 4: Hypothetical LC-MS Method

| Parameter | Value |

| LC System | UHPLC with a C18 column |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | A rapid gradient suitable for fast analysis |

| MS System | Quadrupole or Time-of-Flight (TOF) Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Expected [M+H]⁺ (m/z) | 201.05 (for C₈H₁₀ClN₂O₂) |

Experimental Protocol for LC-MS Analysis

This protocol ensures accurate mass determination.

-

System Preparation:

-

Prepare mobile phases as described for HPLC.

-

Calibrate the mass spectrometer using a standard calibration solution to ensure high mass accuracy.

-

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~10 µg/mL) in a 50:50 mixture of mobile phases A and B.

-

-

Data Acquisition:

-

Equilibrate the LC-MS system.

-

Inject the sample.

-

Acquire data in full scan mode over a relevant mass range (e.g., m/z 100-500).

-

-

Data Analysis:

-

Extract the mass spectrum for the chromatographic peak corresponding to the compound.

-

Identify the molecular ion peak ([M+H]⁺) and confirm that its measured mass corresponds to the theoretical mass of the protonated molecule.

-

Caption: LC-MS workflow for identity confirmation.

Conclusion

The comprehensive analytical characterization of this compound is a critical step in its use as a building block for drug discovery and development. The orthogonal techniques of NMR, HPLC, and LC-MS provide a self-validating system for confirming its structure and assessing its purity. By following the detailed protocols outlined in this guide, researchers can ensure the quality and integrity of their synthetic intermediates, thereby contributing to the robustness and success of their research endeavors.

References

An In-Depth Technical Guide to the Synthesis of Isopropyl 6-chloropyridazine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for Isopropyl 6-chloropyridazine-3-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The document details the synthesis of the key precursor, 6-chloropyridazine-3-carboxylic acid, and critically evaluates several effective esterification methodologies. A robust and scalable two-step protocol commencing from the carboxylic acid is presented, alongside a discussion of alternative synthetic strategies. This guide is intended to equip researchers and drug development professionals with the necessary knowledge to efficiently synthesize and utilize this important chemical entity.

Introduction: The Significance of this compound

Pyridazine derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the pharmaceutical and agrochemical industries. Their unique chemical properties and ability to act as bioisosteres for other aromatic systems have led to their incorporation into a wide array of biologically active molecules. This compound (CAS No. 321946-09-2) serves as a crucial intermediate in the synthesis of more complex molecules, offering two reactive sites for further functionalization: the ester for amide coupling and the chloro-substituent for nucleophilic substitution or cross-coupling reactions. Its structural motif is found in compounds investigated for a range of therapeutic applications.

This guide will provide a detailed exploration of the synthesis of this key intermediate, focusing on practical and efficient laboratory-scale preparations.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic disconnection of this compound points to 6-chloropyridazine-3-carboxylic acid as the immediate precursor. This carboxylic acid can, in turn, be synthesized from commercially available starting materials such as 3,6-dichloropyridazine or 3-chloro-6-methylpyridazine.

The primary synthetic challenge lies in the efficient esterification of 6-chloropyridazine-3-carboxylic acid with isopropanol. Several established esterification methods can be considered, each with its own set of advantages and disadvantages in the context of this specific substrate.

Synthesis of the Key Precursor: 6-Chloropyridazine-3-carboxylic acid

The synthesis of 6-chloropyridazine-3-carboxylic acid is a critical first step. Two primary routes from readily available starting materials are commonly employed.

Route A: Oxidation of 3-Chloro-6-methylpyridazine

A reliable method involves the oxidation of 3-chloro-6-methylpyridazine. This approach leverages the transformation of a methyl group to a carboxylic acid, a common and well-understood organic reaction.

Reaction Scheme:

Causality Behind Experimental Choices: Strong oxidizing agents are required for this transformation. A common and effective choice is potassium permanganate (KMnO4) or potassium dichromate (K2Cr2O7) in an acidic medium, typically sulfuric acid[1][2]. The reaction is generally heated to drive it to completion. The acidic workup ensures the protonation of the carboxylate salt to yield the desired carboxylic acid.

Route B: Hydrolysis of Ethyl 6-chloropyridazine-3-carboxylate

Alternatively, if the corresponding ethyl ester is commercially available or easily synthesized, a straightforward hydrolysis can yield the desired carboxylic acid.

Reaction Scheme:

Causality Behind Experimental Choices: Base-catalyzed hydrolysis using a hydroxide source like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of an organic solvent (e.g., THF) and water is a standard and high-yielding procedure[1]. The reaction proceeds via nucleophilic acyl substitution. Subsequent acidification of the reaction mixture protonates the resulting carboxylate salt, precipitating the carboxylic acid.

Comparative Analysis of Esterification Routes for this compound

The direct esterification of 6-chloropyridazine-3-carboxylic acid with isopropanol presents several options. The choice of method often depends on the desired scale, the lability of the substrate to acidic or basic conditions, and the desired purity of the final product.

| Esterification Method | Core Principle | Advantages | Disadvantages |

| Fischer Esterification | Acid-catalyzed equilibrium between a carboxylic acid and an alcohol. | Cost-effective reagents (e.g., H2SO4), suitable for large-scale synthesis. | Reversible reaction requiring a large excess of alcohol or removal of water to drive to completion; may not be suitable for acid-sensitive substrates. |

| Steglich Esterification | Carbodiimide-mediated coupling (e.g., DCC or EDC) with a catalytic amount of DMAP. | Mild reaction conditions, high yields, suitable for acid-sensitive substrates and sterically hindered alcohols. | Use of expensive coupling agents, formation of urea byproducts that can be difficult to remove completely. |

| Via Acid Chloride | Two-step process: conversion of the carboxylic acid to a highly reactive acid chloride, followed by reaction with the alcohol. | High yields, irreversible reaction, generally clean conversion. | Requires an additional synthetic step, handling of moisture-sensitive and corrosive reagents (e.g., thionyl chloride, oxalyl chloride). |

For the synthesis of this compound, the two-step route via the acid chloride is often preferred in a laboratory setting due to its high efficiency and the circumvention of equilibrium limitations.

Recommended Synthesis Protocol: Two-Step Esterification via Acid Chloride

This section provides a detailed, step-by-step methodology for a robust and reliable synthesis of this compound.

Workflow Diagram

Caption: Workflow for the two-step synthesis of this compound.

Step 1: Synthesis of 6-Chloropyridazine-3-carbonyl chloride

Rationale: The conversion of the carboxylic acid to the more reactive acid chloride is a key activation step. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, with the byproducts (SO₂ and HCl) being gaseous, which simplifies the workup. A catalytic amount of N,N-dimethylformamide (DMF) is often used to facilitate the reaction through the formation of the Vilsmeier reagent.

Experimental Protocol:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-chloropyridazine-3-carboxylic acid (1.0 eq).

-

Add an excess of thionyl chloride (SOCl₂) (e.g., 5-10 eq) as the solvent and reagent.

-

Carefully add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by the cessation of gas evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure. The resulting crude 6-chloropyridazine-3-carbonyl chloride is typically used in the next step without further purification.

Step 2: Synthesis of this compound

Rationale: The highly electrophilic acid chloride readily reacts with isopropanol in an irreversible nucleophilic acyl substitution to form the desired ester. A non-nucleophilic base, such as triethylamine or pyridine, is typically added to neutralize the HCl generated during the reaction.

Experimental Protocol:

-

Dissolve the crude 6-chloropyridazine-3-carbonyl chloride (1.0 eq) in an inert anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath to 0 °C.

-

To this solution, add isopropanol (1.1-1.5 eq) followed by the dropwise addition of a base, such as triethylamine (1.2-1.5 eq).

-

Allow the reaction mixture to slowly warm to room temperature and stir for 2-6 hours. Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Characterization of this compound

The identity and purity of the synthesized product should be confirmed by standard analytical techniques:

-

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The spectrum is expected to show a septet for the methine proton of the isopropyl group, a doublet for the methyl protons of the isopropyl group, and two doublets in the aromatic region for the pyridazine ring protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: Will show characteristic peaks for the carbonyl carbon of the ester, the carbons of the pyridazine ring, and the carbons of the isopropyl group.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound. The spectrum should exhibit the characteristic isotopic pattern for a molecule containing one chlorine atom.

-

Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=O stretching of the ester group is expected around 1720-1740 cm⁻¹.

Conclusion

The synthesis of this compound is a key process for accessing a versatile building block in drug discovery. This guide has detailed the synthesis of the necessary precursor, 6-chloropyridazine-3-carboxylic acid, and has provided a comparative analysis of suitable esterification methods. The recommended two-step protocol via the acid chloride intermediate offers a reliable and high-yielding route for the laboratory-scale preparation of the target compound. The provided workflow and experimental details are intended to serve as a valuable resource for researchers in the field of synthetic and medicinal chemistry.

References

An In-depth Technical Guide to Isopropyl 6-chloropyridazine-3-carboxylate for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Isopropyl 6-chloropyridazine-3-carboxylate, a key heterocyclic building block in modern medicinal chemistry. We will delve into its commercial availability, synthesis, chemical properties, and critical applications in the development of novel therapeutics, with a particular focus on its role as a versatile intermediate.

Introduction: The Strategic Importance of the Pyridazine Scaffold

The pyridazine moiety, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in drug discovery. Its unique electronic properties and ability to participate in various biological interactions have led to its incorporation into a wide range of bioactive molecules. This compound, with its strategically placed reactive sites, serves as an invaluable starting material for the synthesis of complex molecular architectures.

Commercial Availability and Procurement

This compound (CAS No. 321946-09-2) is readily available from a variety of chemical suppliers. Researchers can procure this compound in quantities ranging from grams to kilograms, with purity levels typically exceeding 95%. When sourcing this reagent, it is crucial to obtain a certificate of analysis (CoA) to verify its identity and purity. Spectroscopic data, including ¹H NMR, ¹³C NMR, and mass spectrometry, are generally available from suppliers upon request.[1][2][3]

Table 1: Prominent Commercial Suppliers

| Supplier | Purity | Available Quantities |

| BLD Pharm | ≥95% | Grams to Kilograms |

| Alchem Pharmtech | ≥95% | Grams to Kilograms |

| EvitaChem | ≥95% | Grams to Kilograms |

Synthesis and Characterization

While this compound is commercially available, an in-house synthesis may be desirable for certain research applications. The most direct and common method for its preparation is the Fischer esterification of 6-chloropyridazine-3-carboxylic acid with isopropanol.

Synthetic Pathway

The synthesis can be logically broken down into two primary stages: the formation of the pyridazine core followed by esterification.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Fischer Esterification

This protocol is a representative procedure for the synthesis of this compound.

Materials:

-

6-chloropyridazine-3-carboxylic acid

-

Isopropanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous solution)

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-chloropyridazine-3-carboxylic acid (1.0 eq).

-

Add an excess of anhydrous isopropanol (e.g., 10-20 eq), which also serves as the solvent.

-

Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred mixture.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the excess isopropanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Spectroscopic Characterization

While specific spectra are best obtained from the supplier for the purchased lot, the following are the expected characteristic signals for this compound:

-

¹H NMR: Expect a septet for the isopropyl CH proton, a doublet for the isopropyl methyl protons, and two doublets in the aromatic region corresponding to the pyridazine ring protons.

-

¹³C NMR: Look for signals corresponding to the carbonyl carbon of the ester, the carbons of the pyridazine ring, and the carbons of the isopropyl group.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₈H₉ClN₂O₂: 200.62 g/mol ), along with a characteristic isotopic pattern for the presence of a chlorine atom.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include a strong carbonyl (C=O) stretch of the ester group, C-Cl stretching, and various C-H and C=N/C=C stretching and bending frequencies of the aromatic ring and the alkyl chain.

Chemical Properties and Reactivity

The chemical reactivity of this compound is dominated by the electrophilic nature of the pyridazine ring, further enhanced by the electron-withdrawing carboxylate group, and the presence of a good leaving group (chloride).

Nucleophilic Aromatic Substitution (SNA)

The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution (SNA) by a variety of nucleophiles, including amines, thiols, and alkoxides.[4][5][6] This reactivity is the cornerstone of its utility as a synthetic intermediate.

Caption: General scheme for nucleophilic aromatic substitution on this compound.

The electron-deficient nature of the pyridazine ring facilitates the attack of the nucleophile and stabilizes the intermediate Meisenheimer complex, leading to the displacement of the chloride ion.[7][8]

Applications in Drug Discovery and Development

This compound and its derivatives are pivotal intermediates in the synthesis of a variety of pharmaceutically active compounds. A notable area of application is in the development of kinase inhibitors.

Intermediate in the Synthesis of Spleen Tyrosine Kinase (Syk) Inhibitors

Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells. Consequently, Syk inhibitors are being actively investigated for the treatment of autoimmune diseases and certain cancers. Several patented series of Syk inhibitors utilize the pyridazine scaffold derived from intermediates like this compound.[7]

For instance, the synthesis of potent Syk inhibitors often involves the nucleophilic substitution of the chlorine atom on the pyridazine ring with a substituted aniline or other amine-containing fragments. The isopropyl ester can then be hydrolyzed to the corresponding carboxylic acid or converted to an amide to further elaborate the molecule.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information.

General Safety Recommendations:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood.

-

Inhalation: Avoid inhaling dust or vapors.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Conclusion

This compound is a commercially accessible and highly valuable building block for medicinal chemists and drug development professionals. Its well-defined reactivity, particularly in nucleophilic aromatic substitution reactions, allows for the efficient construction of diverse and complex molecular libraries. Its demonstrated utility in the synthesis of kinase inhibitors underscores its significance in the ongoing quest for novel therapeutics. A thorough understanding of its synthesis, properties, and reactivity is paramount for leveraging its full potential in drug discovery programs.

References

- 1. rsc.org [rsc.org]

- 2. rsc.org [rsc.org]

- 3. alchempharmtech.com [alchempharmtech.com]

- 4. sciencemadness.org [sciencemadness.org]

- 5. athabascau.ca [athabascau.ca]

- 6. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

Isopropyl 6-chloropyridazine-3-carboxylate: A Strategic Building Block for Advanced Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Prominence of the Pyridazine Core

The pyridazine ring system, a six-membered heterocycle containing two adjacent nitrogen atoms, has garnered significant attention in medicinal chemistry. Its unique physicochemical properties, including a distinct dipole moment, capacity for hydrogen bonding, and ability to serve as a bioisosteric replacement for other aromatic systems, make it a valuable scaffold in the design of novel therapeutics.[1] The inherent polarity of the pyridazine nucleus can enhance aqueous solubility and modulate pharmacokinetic properties, offering advantages in the development of orally bioavailable drugs. Isopropyl 6-chloropyridazine-3-carboxylate, in particular, has emerged as a key heterocyclic building block, providing a versatile platform for the synthesis of a diverse array of biologically active molecules. This guide offers a comprehensive overview of its synthesis, reactivity, and application in modern drug discovery, with a focus on providing actionable insights and methodologies for laboratory practice.

PART 1: Physicochemical Properties and Synthesis

Core Structure and Properties

This compound is a crystalline solid at room temperature. The presence of the electron-withdrawing chlorine atom and the ester functionality significantly influences the reactivity of the pyridazine ring, making it susceptible to nucleophilic attack and a suitable substrate for cross-coupling reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 321946-09-2 | [2] |

| Molecular Formula | C8H9ClN2O2 | Inferred |

| Molecular Weight | 200.62 g/mol | Inferred |

| Appearance | White to off-white solid | General Knowledge |

digraph "Isopropyl_6-chloropyridazine-3-carboxylate" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234]; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];// Atom nodes N1 [label="N", pos="0,1.2!"]; N2 [label="N", pos="-0.8,0.6!"]; C3 [label="C", pos="-0.8,-0.6!"]; C4 [label="C", pos="0,-1.2!"]; C5 [label="C", pos="0.8,-0.6!"]; C6 [label="C", pos="0.8,0.6!"]; Cl [label="Cl", pos="1.8,1.2!"]; C7 [label="C", pos="-1.8,-1.2!"]; O1 [label="O", pos="-1.8,-2.2!"]; O2 [label="O", pos="-2.8,-0.6!"]; C8 [label="CH", pos="-3.8,-0.9!"]; C9 [label="CH3", pos="-4.8,-0.2!"]; C10 [label="CH3", pos="-4.2,-2!"];

// Bonds N1 -- N2 [style=solid]; N2 -- C3 [style=solid]; C3 -- C4 [style=solid]; C4 -- C5 [style=double]; C5 -- C6 [style=solid]; C6 -- N1 [style=double]; C6 -- Cl [style=solid]; C3 -- C7 [style=double]; C7 -- O1 [style=solid]; C7 -- O2 [style=double]; O1 -- C8 [style=solid]; C8 -- C9 [style=solid]; C8 -- C10 [style=solid]; }

Caption: Chemical structure of this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process commencing from readily available starting materials. A common and efficient route involves the initial synthesis of the corresponding carboxylic acid, 6-chloropyridazine-3-carboxylic acid, followed by esterification.

References

The Pyridazinone Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The pyridazinone nucleus, a six-membered diazine heterocycle, has emerged as a "wonder nucleus" in medicinal chemistry due to its remarkable versatility and broad spectrum of biological activities.[1][2] This technical guide provides an in-depth exploration of pyridazinone derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their synthesis, mechanisms of action, and therapeutic potential across various disease areas. We will delve into the structure-activity relationships that govern their efficacy and provide detailed experimental protocols for their synthesis and biological evaluation, empowering research teams to leverage this privileged scaffold in their drug discovery programs.

The Pyridazinone Core: Structural Features and Synthetic Strategies

The pyridazin-3(2H)-one moiety is characterized by a six-membered ring containing two adjacent nitrogen atoms and a carbonyl group. This arrangement endows the scaffold with a unique combination of physicochemical properties, including a high dipole moment and the capacity for dual hydrogen bonding, which are crucial for molecular recognition and interaction with biological targets.[3]

General Synthesis of 6-Aryl-4,5-dihydropyridazin-3(2H)-ones

A common and efficient method for the synthesis of the 6-aryl-4,5-dihydropyridazin-3(2H)-one scaffold involves a two-step process starting with a Friedel-Crafts acylation followed by a cyclization reaction.[4][5] This approach offers a straightforward route to a key intermediate that can be further functionalized.

Experimental Protocol: Synthesis of 6-phenyl-2,3,4,5-tetrahydropyridazin-3-one [4]

Step I: Synthesis of β-Benzoylpropionic acid

-

To a mixture of succinic anhydride (0.1 M) and anhydrous aluminum chloride in a suitable solvent, add benzene (0.1 M) portion-wise while maintaining the temperature below 5°C.

-

Stir the reaction mixture at room temperature for 2 hours, then heat on a water bath for an additional 2 hours.

-

Pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid.

-

Filter the resulting crude product and purify by dissolving in a 5% w/v sodium bicarbonate solution, followed by extraction with ether.

-

Acidify the aqueous layer with dilute hydrochloric acid to precipitate the β-benzoylpropionic acid.

-

Crystallize the product from aqueous ethanol.

Step II: Synthesis of 6-phenyl-2,3,4,5-tetrahydropyridazin-3-one

-

Reflux a mixture of β-benzoylpropionic acid (0.1 M) and hydrazine hydrate (1 mL) in ethanol (25 mL) for 8 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Pour the concentrated mixture into ice-cold water to precipitate the product.

-

Crystallize the crude product from ethanol to yield 6-phenyl-2,3,4,5-tetrahydropyridazin-3-one.

This foundational scaffold can then be subjected to various chemical modifications to explore structure-activity relationships and optimize for specific biological targets.

Therapeutic Applications of Pyridazinone Derivatives

The versatility of the pyridazinone core has led to the development of derivatives with a wide array of pharmacological activities. Below, we explore some of the most promising therapeutic areas.

Anti-inflammatory and Analgesic Activity

Chronic inflammation is a key driver of numerous diseases, making the development of novel anti-inflammatory agents a priority.[6] Pyridazinone derivatives have shown significant promise as anti-inflammatory and analgesic agents, primarily through the inhibition of cyclooxygenase-2 (COX-2).[7][8]

Mechanism of Action: COX-2 Inhibition

The COX-2 enzyme is a key mediator of inflammation through its role in the synthesis of prostaglandins.[6] Selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).[9] Certain pyridazinone derivatives have been shown to be potent and selective COX-2 inhibitors.[10] The selectivity is attributed to their ability to fit into the larger, more flexible active site of the COX-2 enzyme.[10]

Figure 1: Simplified diagram of COX-2 inhibition by pyridazinone derivatives.

Structure-Activity Relationship (SAR) for COX-2 Inhibition

Studies have shown that specific structural features of pyridazinone derivatives are crucial for their COX-2 inhibitory activity and selectivity.

| Compound | R1 | R2 | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| 3g | 4-F-Ph | 4-Me-Ph | 0.043 | 11.51 | [8] |

| 6a | 4-Cl-Ph | 4-Me-Ph | 0.053 | - | [8] |

| 3d | 4-Cl-Ph | 4-Me-Ph | 0.067 | - | [8] |

| Celecoxib | - | - | 0.073 | 11.87 | [8] |

| Indomethacin | - | - | 0.739 | 0.10 | [8] |

| Table 1: SAR of selected pyridazinone derivatives as COX-2 inhibitors. |

As shown in Table 1, substitutions on the phenyl rings attached to the pyridazinone core significantly influence potency and selectivity. For instance, compound 3g , with a 4-fluorophenyl group, demonstrated the highest potency and a selectivity index comparable to celecoxib.[8]

Experimental Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema) [3][11]

-

Animal Model: Use male Wistar rats (150-200 g).

-

Groups: Divide animals into a control group, a standard drug group (e.g., indomethacin, 5 mg/kg), and test groups receiving different doses of the pyridazinone derivative.

-

Administration: Administer the test compounds and standard drug intraperitoneally 30 minutes before inducing inflammation.

-

Induction of Edema: Inject 100 µL of a 1% carrageenan suspension in saline into the subplantar region of the right hind paw of each rat.

-

Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

-

Calculation: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Cardiovascular Applications

Pyridazinone derivatives have a rich history in the development of cardiovascular drugs, particularly as phosphodiesterase (PDE) inhibitors.[12] Several pyridazinone-containing drugs, such as pimobendan and levosimendan, are used clinically for their cardiotonic and vasodilatory effects.[11]

Mechanism of Action: PDE3A Inhibition

Phosphodiesterase 3A (PDE3A) is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key second messenger in cardiac and vascular smooth muscle cells. Inhibition of PDE3A leads to increased intracellular cAMP levels, resulting in positive inotropic (increased heart muscle contractility) and vasodilatory effects.

Figure 2: Mechanism of PDE3A inhibition by pyridazinone derivatives.

Experimental Protocol: In Vitro PDE3A Inhibition Assay [13][14][15]

This protocol describes a fluorescence polarization-based assay.

-

Reagents: Recombinant human PDE3A, FAM-labeled cAMP (substrate), and a binding agent that binds to the linearized FAM-AMP product.

-

Assay Buffer: Prepare an appropriate assay buffer (e.g., containing Tris-HCl, MgCl2, and DTT).

-

Compound Preparation: Prepare serial dilutions of the test pyridazinone derivatives in DMSO. The final DMSO concentration in the assay should not exceed 1%.

-

Reaction: a. In a 96-well black plate, add the assay buffer, the test compound, and the PDE3A enzyme. b. Initiate the reaction by adding the FAM-cAMP substrate. c. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: a. Stop the enzymatic reaction and add the binding agent. b. Incubate for another period to allow binding. c. Measure the fluorescence polarization using a suitable plate reader. An increase in polarization indicates enzymatic activity (product formation).

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Anticancer Activity

The pyridazinone scaffold is also present in several approved and investigational anticancer drugs.[2] These derivatives exert their anticancer effects through various mechanisms, including the inhibition of key enzymes involved in DNA repair and cell signaling pathways.

Mechanism of Action: PARP Inhibition

A notable example is Talazoparib, a potent poly(ADP-ribose) polymerase (PARP) inhibitor that contains a phthalazinone (a fused pyridazinone) core.[16] PARP enzymes are crucial for the repair of single-strand DNA breaks. In cancer cells with mutations in the BRCA1/2 genes, which are involved in homologous recombination repair of double-strand breaks, inhibition of PARP leads to an accumulation of DNA damage and cell death through a process known as synthetic lethality.[17] Talazoparib not only inhibits the catalytic activity of PARP but also traps it on the DNA, further enhancing its cytotoxic effect.[18][19]

Figure 3: Mechanism of PARP inhibition and trapping by Talazoparib in BRCA-deficient cancer cells.

Other Anticancer Mechanisms

Pyridazinone derivatives have also been reported to exhibit anticancer activity by inhibiting other targets such as VEGFR-2 and by inducing apoptosis through the upregulation of pro-apoptotic genes like p53 and Bax.[1][20]

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay) [21][22]

-

Cell Lines: Use human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer).

-

Cell Seeding: Seed cells in a 96-well plate at an optimal density (e.g., 2,000 cells/well for MCF-7) and incubate for 24 hours to allow for attachment.

-

Treatment: Treat the cells with various concentrations of the pyridazinone derivatives for a specified duration (e.g., 48 or 72 hours). Include appropriate controls (untreated cells and vehicle-treated cells).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL in PBS) to each well and incubate for 1-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength between 540-590 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.

Antimicrobial Activity

The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Pyridazinone derivatives have demonstrated promising activity against a range of bacteria and fungi.[4][23][24]

Structure-Activity Relationship for Antimicrobial Activity

The antimicrobial activity of pyridazinone derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. For example, certain derivatives have shown potent activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.[1][4]

| Compound | R Group | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs E. coli | Reference |

| 10h | 3-Br-Ph-NH-CS- | 16 | >128 | [1] |

| 10c | 4-Br-Ph-NH-CS- | 128 | 128 | [1] |

| Gentamicin | - | - | - | [1] |

| Table 2: Antimicrobial activity of selected pyridazinone derivatives. |

Experimental Protocol: Antimicrobial Screening (Agar Well Diffusion Method) [23]

-

Microbial Strains: Use standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

-

Culture Preparation: Prepare fresh overnight broth cultures of the microbial strains.

-

Agar Plates: Prepare Mueller-Hinton agar plates for bacteria and Sabouraud dextrose agar plates for fungi.

-

Inoculation: Spread a standardized inoculum of the microbial suspension evenly over the agar surface.

-

Well Preparation: Create wells of a specific diameter in the agar using a sterile borer.

-

Compound Application: Add a defined volume of the test compound solution (at a known concentration) into each well. Include a solvent control and a standard antibiotic/antifungal control.

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 25-27°C for 48 hours for fungi.

-

Measurement: Measure the diameter of the zone of inhibition around each well. A larger zone indicates greater antimicrobial activity.

Conclusion and Future Perspectives

The pyridazinone scaffold has proven to be a highly fruitful starting point for the development of a diverse range of therapeutic agents. Its favorable physicochemical properties and synthetic tractability have allowed for extensive exploration of structure-activity relationships, leading to the identification of potent and selective inhibitors for a variety of biological targets. The clinical success of pyridazinone-containing drugs such as Talazoparib, Relugolix, and Levosimendan underscores the therapeutic potential of this remarkable heterocycle.[3][12]

Future research in this area should continue to focus on the rational design of novel pyridazinone derivatives with improved potency, selectivity, and pharmacokinetic profiles. The exploration of new therapeutic applications for this versatile scaffold, driven by a deeper understanding of its interactions with biological systems, holds great promise for addressing unmet medical needs.

References

- 1. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 5. Synthesis and biological evaluation of some novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones as anti-cancer, antimicrobial, and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pyridazinone: an attractive lead for anti-inflammatory and analgesic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New pyridazine derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents; design, synthesis and biological evaluation [pubmed.ncbi.nlm.nih.gov]

- 9. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. jchemrev.com [jchemrev.com]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. Phosphodiesterase 3A (PDE3A) Deletion Suppresses Proliferation of Cultured Murine Vascular Smooth Muscle Cells (VSMCs) via Inhibition of Mitogen-activated Protein Kinase (MAPK) Signaling and Alterations in Critical Cell Cycle Regulatory Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. AID 2061081 - In Vitro Assay of the Inhibitory Activity of Compounds Against PDE 3A and PDE 4B2 Enzymes from US Patent US20250059186: "Tricyclic Fused Heterocyclic PDE3/4 Dual Inhibitor and Use Thereof" - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Phase II study of talazoparib in advanced cancers with BRCA1/2, DNA repair, and PTEN alterations - PMC [pmc.ncbi.nlm.nih.gov]

- 18. cdn.pfizer.com [cdn.pfizer.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchtweet.com [researchtweet.com]

- 22. benchchem.com [benchchem.com]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of Pyridazinone-Based PROTACs Using Isopropyl 6-chloropyridazine-3-carboxylate: An Application Guide

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of disease-causing proteins.[1] This guide provides a detailed synthetic framework for the construction of pyridazinone-based PROTACs, a class of degraders that often utilize the pyridazinone scaffold to recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2] We present a modular and robust synthetic strategy starting from the versatile building block, Isopropyl 6-chloropyridazine-3-carboxylate. This document is intended for researchers, medicinal chemists, and drug development professionals, offering not only step-by-step protocols but also the causal scientific reasoning behind key experimental choices, from initial reactions to final biological evaluation.

Introduction: The Pyridazinone Scaffold in PROTAC Design

PROTACs are heterobifunctional molecules composed of two distinct ligands connected by a chemical linker.[3] One ligand binds to a protein of interest (POI), while the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[2]

The pyridazinone core is a privileged scaffold in medicinal chemistry and has been successfully incorporated into ligands for the VHL E3 ligase.[1][2] Its structure provides a rigid framework for orienting key functional groups that engage with the VHL protein, forming a stable ternary complex (POI-PROTAC-VHL) essential for efficient protein degradation. The starting material, this compound, is an ideal precursor due to its reactive sites that allow for sequential and controlled chemical transformations to build the final VHL ligand.

Overall Synthetic Strategy

The synthesis of a pyridazinone-based PROTAC is a modular process. The strategy involves three primary phases:

-

Synthesis of the E3 Ligase Moiety: Transformation of this compound into a functionalized pyridazinone ligand bearing a handle for linker attachment.

-

Linker Attachment: Conjugation of a suitable linker to the E3 ligase ligand. The linker's length and composition are critical for optimizing ternary complex formation.[4][5]

-

Final PROTAC Assembly: Coupling of the E3-ligand-linker intermediate with a ligand for the protein of interest (POI).

References

- 1. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chempep.com [chempep.com]

- 4. benchchem.com [benchchem.com]

- 5. The Essential Role of Linkers in PROTACs [axispharm.com]

Application Note & Protocols: Isopropyl 6-chloropyridazine-3-carboxylate as a Versatile Scaffold for the Synthesis of Novel E3 Ligase Ligands

Abstract: The strategic recruitment of E3 ubiquitin ligases is the cornerstone of Targeted Protein Degradation (TPD), a revolutionary therapeutic modality. Proteolysis-Targeting Chimeras (PROTACs) and molecular glues leverage the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] Central to the design of these degraders is the E3 ligase ligand, which dictates which of the over 600 E3 ligases is hijacked for neosubstrate ubiquitination.[3][4] This guide details the synthetic utility of Isopropyl 6-chloropyridazine-3-carboxylate, a highly functionalized and versatile building block, for the rational design and synthesis of ligands for prominent E3 ligases such as Von Hippel-Lindau (VHL) and Cereblon (CRBN). We provide a comprehensive overview of the pyridazine core's strategic advantages, detailed step-by-step synthetic protocols, and key analytical checkpoints for characterization.

The Strategic Advantage of the Pyridazine Core

The pyridazine ring is more than a simple heterocyclic scaffold; its unique electronic properties make it a privileged structure in medicinal chemistry.[5]

-

Polarity and Solubility: The presence of two adjacent nitrogen atoms creates a significant dipole moment, which can improve the aqueous solubility of the resulting ligand—a critical parameter for the often large and lipophilic PROTAC molecules.[6]

-

Hydrogen Bonding Capacity: The nitrogen atoms act as robust hydrogen bond acceptors, enabling strong and specific interactions within the E3 ligase binding pocket, potentially enhancing ligand affinity and selectivity.[5]

-

Modulation of Physicochemical Properties: As a bioisostere for a phenyl ring, the pyridazine core reduces lipophilicity and can mitigate potential cytochrome P450 inhibition, improving the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the final degrader molecule.[5]

This compound is an ideal starting material due to its orthogonal reactivity. The chloro-substituent at the 6-position is highly susceptible to nucleophilic aromatic substitution (SNAr), providing a reliable handle for introducing diverse chemical functionalities. Simultaneously, the isopropyl ester at the 3-position can be hydrolyzed or aminated in later steps to serve as a secondary point for linker attachment.

The PROTAC Mechanism: A Ternary Complex Model

Before delving into the synthesis, it is crucial to understand the mechanism of action. A PROTAC molecule physically bridges a target Protein of Interest (POI) and an E3 ligase, forming a ternary complex. This induced proximity allows the E3 ligase to transfer ubiquitin to the POI, marking it for degradation by the proteasome.[7][8]

Caption: The PROTAC-mediated protein degradation cycle.

Synthetic Workflow Overview

The synthesis of a functional PROTAC using this compound can be conceptualized as a modular, multi-stage process. The core strategy involves an initial SNAr reaction to install a linker precursor, followed by elaboration into the final E3 ligand and conjugation to a warhead.

Caption: Modular workflow for PROTAC synthesis.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. All reagents should be handled according to their Safety Data Sheet (SDS).

Protocol 1: Synthesis of a Key Amine Intermediate

This protocol describes the synthesis of isopropyl 6-((4-(aminomethyl)benzyl)amino)pyridazine-3-carboxylate, a versatile intermediate for further elaboration into VHL or CRBN ligands. The SNAr reaction is the critical step.

Causality: A non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) is chosen to scavenge the HCl byproduct without promoting unwanted side reactions, such as hydrolysis of the isopropyl ester. A polar aprotic solvent like DMSO is used to facilitate the SNAr reaction by stabilizing the charged Meisenheimer intermediate.

Caption: SNAr reaction for intermediate synthesis.

Materials:

-

This compound (1.0 eq)

-

4-(Aminomethyl)benzylamine (1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (e.g., 1.0 g, 4.66 mmol).

-

Dissolve the starting material in anhydrous DMSO (20 mL).

-

Add 4-(Aminomethyl)benzylamine (0.70 g, 5.13 mmol, 1.1 eq) to the solution.

-

Add DIPEA (2.0 mL, 11.65 mmol, 2.5 eq) dropwise to the stirring mixture.

-

Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor reaction progress by LC-MS.

-

Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water (100 mL).

-

Extract the aqueous layer with Ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated NaHCO₃ solution (1 x 50 mL), followed by brine (1 x 50 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a gradient of 0-10% Methanol in Dichloromethane) to yield the desired amine intermediate.

Quality Control & Characterization:

-

LC-MS: Confirm the mass of the desired product.

-

¹H NMR: Confirm the structure and assess purity. The disappearance of the starting material peaks and the appearance of new aromatic and benzylic protons are key indicators.

| Parameter | Expected Outcome |

| Physical Appearance | Off-white to pale yellow solid |

| Yield | 65-80% |

| Purity (LC-MS) | >95% |

| ¹H NMR | Conforms to the expected structure |

| MS (ESI+) | [M+H]⁺ calculated and found |

Protocol 2: Elaboration into a VHL Ligand Precursor

This protocol details the coupling of the amine intermediate with a standard VHL ligand acid fragment, (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxy-N-(4-methylthiazol-2-yl)pyrrolidine-2-carboxamide, a common building block in VHL-based PROTAC synthesis.[9]

Causality: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient peptide coupling reagent that minimizes racemization and provides high yields for amide bond formation, which is crucial for preserving the stereochemistry of the hydroxyproline core essential for VHL binding.[10]

Materials:

-

Amine intermediate from Protocol 1 (1.0 eq)

-

VHL acid fragment (commercially available or pre-synthesized) (1.05 eq)

-

HATU (1.2 eq)

-

DIPEA (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

Procedure:

-

Dissolve the VHL acid fragment (1.05 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

-

Add a solution of the amine intermediate (1.0 eq) in anhydrous DMF to the activated acid mixture.

-

Stir the reaction at room temperature for 4-6 hours, monitoring by LC-MS.

-

Upon completion, dilute the reaction with water and extract with Ethyl acetate.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography to yield the Boc-protected VHL ligand.

-

Boc Deprotection: Dissolve the purified product in DCM (e.g., 10 mL). Add TFA (e.g., 2 mL) and stir at room temperature for 1-2 hours.

-

Concentrate the reaction mixture under reduced pressure. Co-evaporate with DCM (3x) to remove residual TFA. The resulting TFA salt of the final VHL ligand can often be used directly in the next step.

Quality Control & Characterization:

-

LC-MS: Confirm the mass of the coupled product and the final deprotected amine.

-

Purity (HPLC): Assess the purity of the final ligand, which should typically be >95% for use in biological assays.

| Parameter | Expected Outcome |

| Coupling Yield | 70-85% |

| Deprotection Yield | Quantitative (>95%) |

| Final Purity (HPLC) | >95% |

| MS (ESI+) | [M+H]⁺ calculated and found for both protected and deprotected products |

Protocol 3: Final PROTAC Assembly

This protocol outlines the final conjugation of the VHL ligand (containing the pyridazine core) to a warhead (POI ligand) via a linker. Here, we assume the warhead has a carboxylic acid handle and we are using a polyethylene glycol (PEG) linker with amine and acid termini.

Causality: The choice of linker is critical and must be empirically optimized.[][12][13] A PEG linker is often used to improve the solubility and pharmacokinetic properties of the final PROTAC.[6] The two-step amide coupling ensures a modular and controlled assembly.

Procedure:

-

Linker-to-Warhead Coupling: Activate the carboxylic acid of the warhead using HATU/DIPEA in DMF, as described in Protocol 2. React this with one end of an amino-acid PEG linker (e.g., H₂N-PEG₃-COOH). Purify the product.

-

Final Conjugation: Activate the carboxylic acid of the newly formed Warhead-Linker conjugate using HATU/DIPEA.

-

React this activated species with the deprotected VHL ligand from Protocol 2.

-

Purify the final PROTAC molecule using preparative reverse-phase HPLC (RP-HPLC).

-

Lyophilize the pure fractions to obtain the final PROTAC as a solid.

Final PROTAC Characterization:

-

LC-MS & HRMS: Confirm the exact mass of the final PROTAC.

-

¹H & ¹³C NMR: Full structural elucidation.

-

Analytical HPLC: Final purity assessment, which should be >98% for cellular assays.

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low yield in SNAr (Protocol 1) | 1. Incomplete reaction. 2. Degradation of starting material. 3. Impure reagents/wet solvent. | 1. Increase reaction time or temperature (e.g., to 110 °C). 2. Ensure an inert atmosphere is maintained. 3. Use freshly distilled or anhydrous grade solvents. |

| Multiple products in coupling (Protocol 2/3) | 1. Side reaction with hydroxy group on VHL ligand. 2. Di-acylation if the amine has multiple reactive sites. | 1. Ensure the hydroxy group is appropriately protected if necessary (though often not required with HATU). 2. Use a limiting amount of the activated acid. |

| Difficulty in purifying final PROTAC | 1. Poor solubility. 2. Aggregation. | 1. Use a modified HPLC gradient (e.g., with TFA or formic acid). 2. Try different purification techniques like supercritical fluid chromatography (SFC).[10] |

Conclusion

This compound serves as an exceptionally valuable and versatile starting material for the synthesis of novel E3 ligase ligands. Its predictable reactivity via SNAr allows for the systematic introduction of diverse chemical functionalities, enabling the rapid generation of ligand libraries for structure-activity relationship (SAR) studies. The protocols outlined herein provide a robust and reproducible pathway for constructing pyridazine-based VHL ligands and their subsequent incorporation into functional PROTAC degraders. This strategic use of tailored building blocks is essential for advancing the field of targeted protein degradation and developing the next generation of chemical probes and therapeutics.

References

- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]

- 3. E3 ligase ligand chemistries: from building blocks to protein degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. E3 Ligases Meet Their Match: Fragment-Based Approaches to Discover New E3 Ligands and to Unravel E3 Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. precisepeg.com [precisepeg.com]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. benchchem.com [benchchem.com]

- 12. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 13. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

nucleophilic aromatic substitution reactions of Isopropyl 6-chloropyridazine-3-carboxylate with amines

An In-depth Guide to the Nucleophilic Aromatic Substitution (SNAr) of Isopropyl 6-chloropyridazine-3-carboxylate with Amines

Authored by: A Senior Application Scientist

This document provides a detailed exploration of the nucleophilic aromatic substitution (SNAr) reactions involving this compound and various amine nucleophiles. Designed for researchers, medicinal chemists, and process development scientists, this guide moves beyond simple procedural outlines to explain the underlying chemical principles, the rationale behind experimental design, and provides robust, field-tested protocols.

Foundational Principles: The Chemistry of SNAr on the Pyridazine Scaffold

Nucleophilic aromatic substitution is a cornerstone reaction in modern organic synthesis, particularly for the construction of carbon-nitrogen bonds in heteroaromatic systems.[1] Unlike the more common electrophilic substitution seen in electron-rich arenes, SNAr proceeds readily on electron-deficient aromatic rings, such as the pyridazine core.[2][3][4]

Activating the Ring: The Role of Pyridazine Electronics

The substrate, this compound, is highly primed for nucleophilic attack. This reactivity stems from two key structural features:

-

The Pyridazine Core: The two adjacent nitrogen atoms in the pyridazine ring are highly electronegative. They exert a powerful electron-withdrawing inductive effect, significantly reducing the electron density of the aromatic system. This intrinsic electron deficiency makes the ring carbons electrophilic and susceptible to attack by nucleophiles.[5]

-

The Carboxylate Group: The isopropyl ester at the C3 position acts as an additional electron-withdrawing group through resonance, further deactivating the ring towards electrophiles but activating it for nucleophilic substitution.

The chlorine atom at the C6 position serves as a good leaving group, poised for displacement by an incoming amine nucleophile.

The Reaction Mechanism: An Addition-Elimination Pathway

The SNAr reaction of this compound with an amine follows a well-established two-step addition-elimination mechanism.[6] While recent studies suggest some SNAr reactions may be concerted, the stepwise model provides an excellent framework for understanding reactivity and experimental outcomes.[7][8]

-

Nucleophilic Attack: The reaction is initiated by the attack of the amine's lone pair of electrons on the ipso-carbon—the carbon atom bearing the chlorine leaving group. This is typically the rate-determining step and results in the formation of a tetrahedral, negatively charged intermediate.[9][10]

-

Formation of the Meisenheimer Complex: This anionic intermediate is known as a Meisenheimer complex.[6][9] Its stability is critical for the reaction to proceed. The negative charge is effectively delocalized across the electron-deficient pyridazine ring and onto the oxygen atoms of the carboxylate group via resonance, which stabilizes the intermediate.[4]

-

Expulsion of the Leaving Group: The aromaticity of the ring is restored in the second step, which involves the rapid elimination of the chloride ion.[6]

-

Deprotonation: The reaction generates an ammonium salt, which is then deprotonated by a base present in the reaction mixture to yield the final, neutral 6-aminopyridazine product.

Experimental Design: A Guide to Optimizing Reaction Parameters

The success of an SNAr reaction hinges on the careful selection of several key parameters. The choices are not arbitrary; they are dictated by the reactivity of the nucleophile, the stability of the substrate, and desired process efficiencies.

Choice of Amine Nucleophile

A wide range of primary and secondary amines, both aliphatic and aromatic, can be successfully employed.

-

Primary Aliphatic Amines (e.g., Propylamine, Benzylamine): These are generally strong nucleophiles and react readily, often at moderate temperatures.

-

Secondary Aliphatic Amines (e.g., Morpholine, Piperidine): These are also highly reactive. Cyclic secondary amines often exhibit enhanced reactivity due to their conformational rigidity.

-

Aromatic Amines (e.g., Aniline, 4-methoxyaniline): Aniline and its derivatives are weaker nucleophiles than their aliphatic counterparts due to the delocalization of the nitrogen lone pair into the aromatic ring. Consequently, they often require more forcing conditions (higher temperatures, stronger bases, or longer reaction times).

The Crucial Role of the Solvent

The solvent plays a multifaceted role, influencing reactant solubility and nucleophile reactivity.

-

Polar Aprotic Solvents: These are the traditional workhorses for SNAr reactions.[9] Solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are highly effective because they readily dissolve the polar reactants and intermediates but do not strongly solvate the amine nucleophile, leaving its lone pair highly available for reaction.

-

"Green" Solvent Alternatives: Growing environmental and safety concerns over traditional dipolar aprotic solvents have spurred the adoption of greener alternatives.[1]

-

Water: Surprisingly, water can be an excellent solvent for certain SNAr reactions, often in the presence of a base like potassium fluoride (KF).[5] This may be due to an "on-water" effect where the reaction is accelerated at the organic-aqueous interface.[5]

-

Alcohols (e.g., Isopropanol, n-Butanol): These can serve as solvents, although their protic nature can solvate and slightly diminish the amine's nucleophilicity, often necessitating higher temperatures.

-

High-Pressure/Flow Chemistry: Running reactions in common solvents like acetonitrile or toluene at elevated temperatures above their boiling points using sealed vessels or continuous flow reactors is a powerful strategy to accelerate slow reactions.[11]

-

Selecting the Appropriate Base

A base is essential to neutralize the hydrochloric acid (HCl) generated during the reaction. If left un-neutralized, the acid will protonate the starting amine, converting it into a non-nucleophilic ammonium salt and halting the reaction.

-

Inorganic Bases: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are widely used due to their good reactivity, solubility in polar aprotic solvents, and ease of removal during workup.[9] Potassium fluoride (KF) is particularly effective in aqueous media.[5]

-

Organic Amine Bases: Non-nucleophilic tertiary amines like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA, Hünig's base) are common choices.[9][10] They act as acid scavengers without competing in the SNAr reaction.

-

Excess Nucleophile: When using a simple, inexpensive amine, it is often practical to use it in excess (2.5-3.0 equivalents), where it serves as both the nucleophile and the base.[9]

The Impact of Temperature

Reaction temperature is a critical lever for controlling reaction rate.

-

Highly Reactive Systems: Reactions with potent nucleophiles like piperidine or benzylamine may proceed smoothly at room temperature or with gentle warming (40-60 °C).

-

Less Reactive Systems: Reactions involving weakly nucleophilic anilines or sterically hindered amines typically require heating, often to temperatures between 80 °C and 150 °C, to achieve a reasonable reaction rate.[12] Microwave irradiation is a highly effective technique for rapidly screening conditions and driving difficult transformations to completion.[11]

Application Protocols

The following protocols provide robust starting points for performing SNAr reactions on this compound. They are designed to be self-validating, with clear steps for execution and product isolation.

Protocol 1: Standard Conditions in a Polar Aprotic Solvent

This protocol is a reliable method for a broad range of primary and secondary amines.

Materials:

-

This compound (1.0 eq)

-

Amine (1.1 - 1.5 eq)

-

Potassium Carbonate (K₂CO₃), finely ground (2.0 eq)

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (5-10 mL per mmol of substrate)

-

Reaction vessel (round-bottom flask) with magnetic stirrer and condenser

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Setup: To a dry round-bottom flask under an inert atmosphere, add this compound, potassium carbonate, and the solvent.

-

Addition: Begin stirring the suspension and add the amine nucleophile dropwise at room temperature.

-

Reaction: Heat the reaction mixture to the target temperature (see Table 1 for guidance).

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

-

Extraction: Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

-

Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Protocol 2: Green Chemistry Approach in Water

This protocol, adapted from literature, is an excellent environmentally benign alternative, particularly for reactive amines.[5]

Materials:

-

This compound (1.0 eq)

-

Amine (1.2 eq)

-

Potassium Fluoride (KF) (2.0 eq)

-

Water (deionized) (5-10 mL per mmol of substrate)

-

Reaction vessel (round-bottom flask) with magnetic stirrer and condenser

Procedure:

-

Setup: In a round-bottom flask, combine this compound, potassium fluoride, water, and the amine.

-